テトラヒドロ-2H-ピラン-3-イル酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

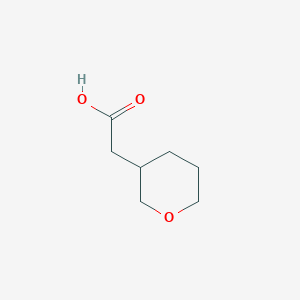

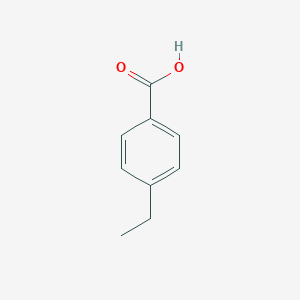

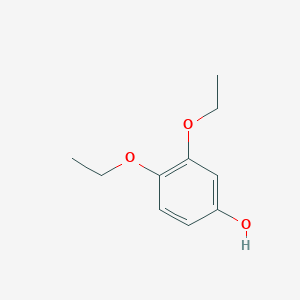

Tetrahydro-2H-pyran-3-ylacetic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for tetrahydro-2H-pyran-3-ylacetic acid is 1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) . This compound contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-3-ylacetic acid is a liquid at room temperature . It has a molecular weight of 144.17 . The compound’s density and boiling point are not specified in the available resources .作用機序

The mechanism of action of tetrahydro-2H-pyran-3-ylacetic acid is not fully understood, but it is believed to act as a modulator of various biochemical and physiological processes. It has been found to interact with a variety of proteins and molecules, and is thought to act as an inhibitor of certain enzymes. Additionally, tetrahydro-2H-pyran-3-ylacetic acid has been found to interact with various receptors in the body, and is thought to modulate the activity of these receptors.

Biochemical and Physiological Effects

tetrahydro-2H-pyran-3-ylacetic acid has been found to have a variety of biochemical and physiological effects on biological systems. It has been found to modulate the activity of various enzymes, as well as to interact with certain receptors. Additionally, tetrahydro-2H-pyran-3-ylacetic acid has been found to have beneficial effects on cell growth, gene expression, and protein synthesis.

実験室実験の利点と制限

Tetrahydro-2H-pyran-3-ylacetic acid has a variety of advantages for laboratory experiments, including its low cost and ease of synthesis. Additionally, tetrahydro-2H-pyran-3-ylacetic acid can be used to study a variety of biochemical and physiological processes, and can be used in a variety of different types of experiments. However, tetrahydro-2H-pyran-3-ylacetic acid also has some limitations for laboratory experiments, including its limited stability and potential for toxicity.

将来の方向性

There are a variety of potential future directions for the study of tetrahydro-2H-pyran-3-ylacetic acid, including the development of new methods for synthesizing tetrahydro-2H-pyran-3-ylacetic acid, the study of its mechanism of action, and the development of new therapeutic applications. Additionally, further research could be conducted to explore the potential use of tetrahydro-2H-pyran-3-ylacetic acid in the treatment of various diseases, as well as the development of new drugs and therapies based on tetrahydro-2H-pyran-3-ylacetic acid. Additionally, further research could be conducted to explore the potential use of tetrahydro-2H-pyran-3-ylacetic acid in the study of environmental toxins, and to develop new methods for detecting and removing these toxins from the environment.

合成法

Tetrahydro-2H-pyran-3-ylacetic acid can be synthesized using a variety of methods, including the use of a Grignard reaction, a chemical reaction between an organic halide and a metal. The Grignard reaction is a versatile method for synthesizing tetrahydro-2H-pyran-3-ylacetic acid, as it can be used to produce a variety of different compounds. Additionally, tetrahydro-2H-pyran-3-ylacetic acid can be synthesized using a variety of other methods, such as the use of a Wittig reaction, a chemical reaction between a carbonyl and a phosphonium salt.

科学的研究の応用

生物活性分子の合成

テトラヒドロ-2H-ピラン-3-イル酢酸は、生物活性分子において重要なモチーフである飽和テトラヒドロピラン(THP)の合成における重要な中間体です。 この化合物は、典型的なレトロ合成切断を含む様々な合成戦略を通じてTHP環を形成する能力のために利用されています。 .

医薬品の合成

テトラヒドロ-2H-ピラン-3-イル酢酸は、汎用性の高い試薬およびビルディングブロックとして、様々な医薬品の合成に用いられています。 これは、反応成分および中間体として機能し、複雑な医薬品分子の開発に貢献しています。 .

有機合成

有機化学では、この化合物は、Pd(II)/ビススルホキシドC-H活性化とルイス酸助触媒の組み合わせによってクロマン、イソクロマン、およびピランモチーフを作成するために使用されます。 このプロセスは、最初にC-H活性化が行われ、その後、内球官能基化経路が続きます。 .

プロテオミクス研究

テトラヒドロ-2H-ピラン-3-イル酢酸は、タンパク質相互作用や機能の研究に関与している可能性のある、プロテオミクス研究で使用される生化学物質でもあります。 .

Safety and Hazards

特性

IUPAC Name |

2-(oxan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVHFGMKHRPIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629239 |

Source

|

| Record name | (Oxan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102539-71-9 |

Source

|

| Record name | (Oxan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)